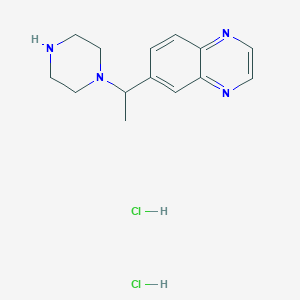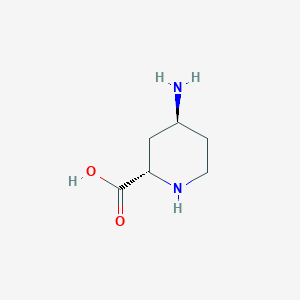
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is a quinoxaline derivative that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl typically involves the condensation of o-phenylenediamine with α-diketones. This reaction can be carried out under acidic conditions to yield the quinoxaline core structure .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .
化学反応の分析
Types of Reactions
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
Olaquindox: Another quinoxaline derivative with antimicrobial properties.
Echinomycin: Known for its anticancer activity.
Atinoleutin: Exhibits both antimicrobial and anticancer properties.
Uniqueness
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is unique due to its specific piperazine moiety, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness compared to other quinoxaline derivatives .
特性
分子式 |
C14H20Cl2N4 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
6-(1-piperazin-1-ylethyl)quinoxaline;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-11(18-8-6-15-7-9-18)12-2-3-13-14(10-12)17-5-4-16-13;;/h2-5,10-11,15H,6-9H2,1H3;2*1H |
InChIキー |
XKNIZSUORWNJJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=NC=CN=C2C=C1)N3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)




![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)


